

# Tebupirimfos IUPAC name and synonyms

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## Compound of Interest

Compound Name: *Tebupirimfos*

Cat. No.: *B129061*

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## An In-depth Technical Guide to **Tebupirimfos**

This technical guide provides a comprehensive overview of the organothiophosphate insecticide **Tebupirimfos**, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

## Chemical Identity

**Tebupirimfos** is an organophosphate insecticide used to control soil-dwelling pests, primarily in corn cultivation.<sup>[1][2][3]</sup>

- IUPAC Name: (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate]<sup>[4][5]</sup>
- CAS Name: O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate<sup>[4][5]</sup>
- CAS Registry Number: 96182-53-5<sup>[2][4]</sup>

Synonyms: A variety of synonyms are used for **Tebupirimfos** in literature and regulatory documents:

- Phostebupirim<sup>[2][3][4]</sup>
- Tebupirimphos<sup>[2][4][6]</sup>
- Aztec

- BAY-MAT-7484[2][3][6]
- MAT 7484[2][3][6]
- O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl thiophosphate[2]

## Physicochemical and Toxicological Properties

The key properties of **Tebupirimfos** are summarized below. This data is critical for understanding its environmental fate, transport, and toxicological profile.

Table 1: Physicochemical Properties of **Tebupirimfos**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>23</sub> N <sub>2</sub> O <sub>3</sub> PS	[2][4][7]
Molecular Weight	318.37 g/mol	[1][2][3][7]
Appearance	Amber to brown liquid	[1][2][3][6]
Density	1.146 g/cm <sup>3</sup>	[3]
Boiling Point	135 °C @ 1.5 mmHg	[3]
Vapor Pressure	3.75 x 10 <sup>-5</sup> mm Hg	[6]
Water Solubility	5.5 mg/mL	[8]
Flash Point	93 °C	[3]

Table 2: Toxicological Data for **Tebupirimfos**

Parameter	Species	Value	Reference
Acute Oral LD <sub>50</sub>	Rat	1.3–3.6 mg/kg	[8]
Acute Inhalation LC <sub>50</sub> (4h)	Rat	36–82 mg/m <sup>3</sup>	[8]
NOEL (2-year feeding)	Rat	1 mg/kg diet (0.05 mg/kg/day)	[8]
Acceptable Daily Intake (ADI)	Human	0.2 µg/kg body weight	[8]
WHO Hazard Classification	-	Class IA: Extremely Hazardous	[2]
Acute Aquatic LC <sub>50</sub> (96h)	Rainbow Trout	85.7 µg/L (for oxygen analog)	[9]

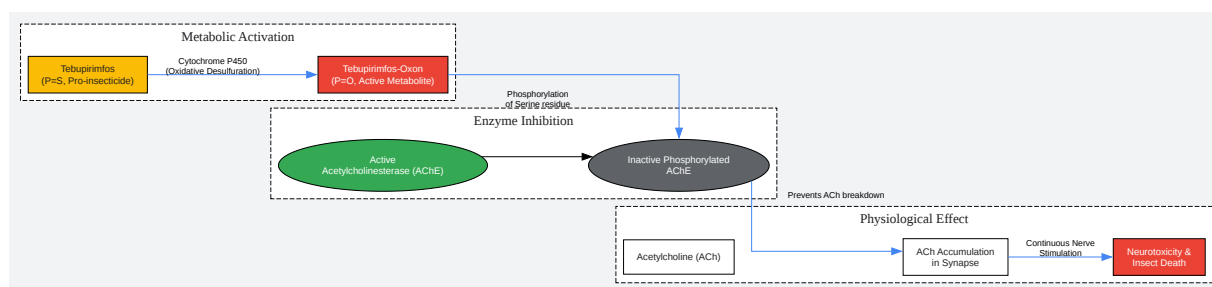
## Mechanism of Action

**Tebupirimfos** belongs to the organophosphate class of insecticides and functions as an inhibitor of the enzyme acetylcholinesterase (AChE).[1][5][10] The mechanism involves a critical metabolic activation step.

- **Metabolic Activation:** **Tebupirimfos** itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[1][2] In the target organism, it undergoes oxidative desulfuration, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process replaces the sulfur atom with an oxygen atom, converting **Tebupirimfos** into its highly potent oxygen analog (oxon), **Tebupirimfos-oxon**.[1]
- **AChE Inhibition:** The active oxon metabolite covalently binds to the hydroxyl group of a serine residue within the active site of the AChE enzyme.[1] This phosphorylation reaction forms a stable, inactive enzyme complex.
- **Neurotoxicity:** With AChE inhibited, the neurotransmitter acetylcholine cannot be hydrolyzed and cleared from the synaptic cleft.[1] The resulting accumulation of acetylcholine leads to continuous and uncontrolled stimulation of cholinergic receptors in the central and peripheral

nervous systems, causing hyperexcitation, paralysis, and ultimately, the death of the insect.

[1]



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Caption: Metabolic activation and mechanism of AChE inhibition by **Tebupirimfos**.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's properties and effects. Below are representative protocols for toxicological and analytical evaluation.

### Protocol: Acute Oral Toxicity (LD<sub>50</sub>) Determination

This protocol is a generalized representation based on standard OECD guidelines for determining the median lethal dose (LD<sub>50</sub>).

- **Test Animals:** Young, healthy adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.

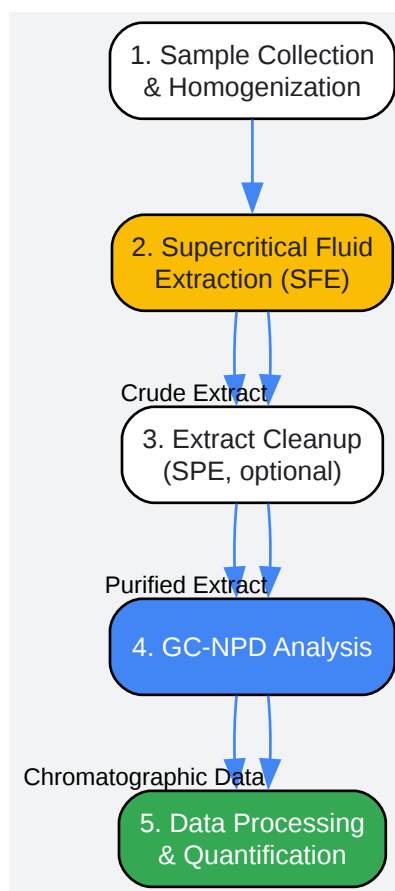
- **Housing:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- **Dose Preparation:** **Tebupirimfos** is dissolved in a suitable vehicle (e.g., corn oil). A series of graded doses are prepared.
- **Administration:** Animals are fasted overnight prior to dosing. A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.
- **Data Analysis:** The LD<sub>50</sub> value is calculated using a standard statistical method, such as Probit analysis, which determines the dose estimated to be lethal to 50% of the test population.

## Protocol: Residue Analysis by SFE-GC-NPD

This protocol describes a method for extracting and quantifying **Tebupirimfos** residues from a sample matrix, such as soil or crops, adapted from published research.[\[11\]](#)

- **Sample Preparation:** A representative sample (e.g., 10g of homogenized sugar beet) is mixed with a drying agent like anhydrous sodium sulfate and placed into an extraction vessel.
- **Supercritical Fluid Extraction (SFE):** The sample is extracted using supercritical CO<sub>2</sub>. Optimized conditions might include a specific pressure (e.g., 300 atm), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes). A co-solvent like methanol may be added to improve extraction efficiency.
- **Extract Collection:** The extracted analytes are trapped by depressurizing the CO<sub>2</sub> through a solid-phase trap (e.g., C18) or into a small volume of solvent.
- **Sample Cleanup (if necessary):** The collected extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

- Gas Chromatography (GC) Analysis: The final extract is injected into a GC system equipped with a capillary column (e.g., DB-5) and a Nitrogen-Phosphorus Detector (NPD), which is highly selective for phosphorus-containing compounds.
- Quantification: The concentration of **Tebupirimfos** is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.



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Caption: General workflow for **Tebupirimfos** residue analysis using SFE-GC-NPD.

## Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to confirm the AChE-inhibiting activity of **Tebupirimfos**-oxon, based on the Ellman method.

- Reagents:

- Purified AChE (from a source like electric eel or recombinant human).
- **Tebupirimfos**-oxon (the active metabolite) dissolved in a suitable solvent (e.g., DMSO).
- Phosphate buffer (e.g., 0.1 M, pH 8.0).
- Substrate: Acetylthiocholine iodide (ATCI).
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Assay Procedure:
  - In a 96-well microplate, add phosphate buffer, DTNB solution, and varying concentrations of **Tebupirimfos**-oxon.
  - Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  - Initiate the reaction by adding the substrate (ATCI).
- Measurement:
  - The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
  - The rate of color formation is measured spectrophotometrically by reading the absorbance at 412 nm over time using a microplate reader.
- Data Analysis:
  - Enzyme activity is calculated from the rate of absorbance change.
  - The percentage of inhibition for each concentration of **Tebupirimfos**-oxon is determined relative to a control (no inhibitor).
  - The  $IC_{50}$  value (the concentration of inhibitor that causes 50% enzyme inhibition) is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

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